molecular formula C15H23N3O3 B13160546 1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid

Cat. No.: B13160546
M. Wt: 293.36 g/mol
InChI Key: IAJRLYXXGAFXDD-UHFFFAOYSA-N
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Description

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid is a complex organic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

Scientific Research Applications

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

1-(2-ethyl-5-propan-2-ylpyrazole-3-carbonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C15H23N3O3/c1-4-18-13(9-11(16-18)10(2)3)14(19)17-8-6-5-7-12(17)15(20)21/h9-10,12H,4-8H2,1-3H3,(H,20,21)

InChI Key

IAJRLYXXGAFXDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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